molecular formula C6H5BrN4 B1373567 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 870244-35-2

4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

Cat. No. B1373567
CAS RN: 870244-35-2
M. Wt: 213.03 g/mol
InChI Key: VYPIFWSZDOHBOG-UHFFFAOYSA-N
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Description

“4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine” is a chemical compound with the CAS Number: 870244-35-2 . It has a molecular weight of 213.04 . The IUPAC name for this compound is 4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrN4/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H, (H3,8,10,11) . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine: serves as a key intermediate in the synthesis of various heterocyclic compounds. Its structure is pivotal for creating bicyclic heterocycles, which are crucial in medicinal chemistry due to their resemblance to purine bases .

Biomedical Applications

This compound is involved in the development of new drugs, particularly those targeting diseases at the molecular level. Its role in the synthesis of compounds with potential biomedical applications is significant, as it can interact with various biological targets .

Development of Therapeutic Agents

Researchers utilize 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine to design and synthesize therapeutic agents. It’s especially useful in creating molecules that may act as inhibitors for certain enzymes or receptors involved in disease pathways .

Molecular Docking Studies

In silico studies, such as molecular docking, benefit from this compound when used as a reference molecule. It helps in understanding the interaction between drugs and their targets, which is crucial for drug design .

Pharmacological Research

The compound is used in pharmacological research to explore its effects on various biological processes. This includes studying its pharmacodynamics and pharmacokinetics, which are essential for drug development .

Chemical Biology Probes

As a chemical probe, 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine aids in the investigation of biological systems. It can be used to label or modify biological molecules, helping to elucidate their function and interaction with other compounds .

Material Science

In material science, this compound can contribute to the development of new materials with specific electronic or photonic properties. Its unique structure allows for the creation of materials with desired characteristics .

Agricultural Chemistry

Lastly, 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine has potential applications in agricultural chemistry. It could be used in the synthesis of compounds that protect crops from pests or diseases, or that regulate plant growth .

Mechanism of Action

While the specific mechanism of action for 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine is not available, pyrazolo[3,4-b]pyridine derivatives have been studied as inhibitors of Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335 . Precautionary statements include P271;P261;P280 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPIFWSZDOHBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677497
Record name 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

CAS RN

870244-35-2
Record name 4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
Reactant of Route 2
4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
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4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
Reactant of Route 4
4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
Reactant of Route 5
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Reactant of Route 6
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